2-Chloro-4-(5-ethoxycarbonyl-2-furanyl)-1-butene
Overview
Description
2-Chloro-4-(5-ethoxycarbonyl-2-furanyl)-1-butene is an organic compound that features a chloro-substituted butene chain attached to a furan ring with an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(5-ethoxycarbonyl-2-furanyl)-1-butene can be achieved through several synthetic routes. One common method involves the reaction of 2-furylcarbinol with ethyl chloroformate to form the ethoxycarbonyl derivative. This intermediate is then subjected to a chlorination reaction using thionyl chloride to introduce the chloro group. The final step involves the coupling of the chloro-substituted intermediate with a butene derivative under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(5-ethoxycarbonyl-2-furanyl)-1-butene undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a butene derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or sodium thiolate are employed under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Butene derivatives with a hydrogen atom replacing the chloro group.
Substitution: New derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-4-(5-ethoxycarbonyl-2-furanyl)-1-butene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(5-ethoxycarbonyl-2-furanyl)-1-butene involves its interaction with molecular targets, such as enzymes or receptors. The chloro and ethoxycarbonyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The furan ring provides additional stability and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(5-methoxycarbonyl-2-furanyl)-1-butene
- 2-Chloro-4-(5-acetoxy-2-furanyl)-1-butene
- 2-Chloro-4-(5-formyl-2-furanyl)-1-butene
Comparison
Compared to its analogs, 2-Chloro-4-(5-ethoxycarbonyl-2-furanyl)-1-butene is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
ethyl 5-(3-chlorobut-3-enyl)furan-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-11(13)10-7-6-9(15-10)5-4-8(2)12/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJGIPTVLFOFGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CCC(=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227208 | |
Record name | Ethyl 5-(3-chloro-3-buten-1-yl)-2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-38-7 | |
Record name | Ethyl 5-(3-chloro-3-buten-1-yl)-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951886-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(3-chloro-3-buten-1-yl)-2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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